Levorphanol Tartrate

Opioid Pharmacology G-Protein Biased Signaling Safety Pharmacology

Select Levorphanol Tartrate (CAS 5985-50-2) for preclinical pain research and therapeutic reference. Unlike conventional opioids, its unique multimodal mechanism—μ/δ/κ full agonism, potent NMDA receptor antagonism, and serotonin/norepinephrine reuptake inhibition—offers superior efficacy in neuropathic and refractory pain models. Its exclusive phase II glucuronidation eliminates CYP450-mediated drug interactions, ensuring predictable pharmacokinetics in complex polypharmacy studies. A must-have tool compound for biased μ-receptor signaling and respiratory depression safety research.

Molecular Formula C21H29NO7
Molecular Weight 407.5 g/mol
CAS No. 5985-50-2
Cat. No. B10774241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevorphanol Tartrate
CAS5985-50-2
Molecular FormulaC21H29NO7
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1
InChIKeyRWTWIZDKEIWLKQ-IWWMGODWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levorphanol Tartrate (CAS 5985-50-2): Procurement-Ready Profile of a Multimodal Morphinan Opioid


Levorphanol Tartrate (CAS 5985-50-2) is the L-isomer and the pharmacologically active enantiomer of the synthetic opioid racemate levorphanol [1]. It belongs to the morphinan series and is approved for the management of moderate to severe pain where an opioid analgesic is appropriate [2]. The compound's mechanism is distinct among opioids: it functions as a full agonist at μ, δ, and κ opioid receptors, an N-methyl-D-aspartate (NMDA) receptor antagonist, and an inhibitor of serotonin and norepinephrine reuptake [3]. This multimodal profile underpins its utility in complex pain states, differentiating it from conventional μ-opioid receptor agonists.

Levorphanol Tartrate vs. In-Class Opioids: Critical Differentiators That Preclude Simple Therapeutic Substitution


Generic substitution among opioid analgesics is clinically unsound due to profound differences in receptor pharmacology, metabolic pathways, and safety profiles. Levorphanol tartrate exemplifies this with a multimodal mechanism that includes NMDA receptor antagonism and δ/κ opioid receptor agonism, features absent in standard agents like morphine [1]. Furthermore, its exclusive metabolism via phase II glucuronidation eliminates the CYP450-mediated drug interactions that plague methadone, directly impacting patient safety and therapeutic predictability [2]. These quantifiable distinctions mandate precise, compound-specific selection rather than class-based interchangeability.

Levorphanol Tartrate Technical Evidence Guide: Quantitative Differentiation Against Clinical Comparators


G-Protein Bias Signaling: Reduced Respiratory Depression Risk vs. Morphine

Levorphanol exhibits functional selectivity at the μ-opioid receptor, preferentially activating G-protein signaling over β-arrestin2 recruitment. In direct comparative assays, levorphanol showed minimal β-arrestin2 activity, a signaling pathway associated with opioid-induced respiratory depression, whereas morphine robustly recruited β-arrestin2 [1]. This bias correlated with a measurable in vivo outcome: at equianalgesic doses, levorphanol produced significantly less respiratory depression than morphine [1].

Opioid Pharmacology G-Protein Biased Signaling Safety Pharmacology

NMDA Receptor Antagonism: Greater Potency and Unique Receptor Profile vs. Methadone

Levorphanol and methadone are both recognized as NMDA receptor antagonists, a property beneficial in neuropathic pain. However, direct comparative pharmacological analysis reveals that levorphanol is a more potent NMDA antagonist than methadone [1]. Additionally, levorphanol possesses high affinity for δ (delta) and κ (kappa) opioid receptors, a feature methadone lacks, which may contribute to a broader analgesic spectrum [1][2].

Neuropathic Pain NMDA Antagonism Opioid Receptor Pharmacology

Predictable Pharmacokinetics: Metabolism via Glucuronidation Eliminates CYP450 Drug Interactions

A critical differentiator for levorphanol is its metabolic pathway. Unlike methadone, which is metabolized by multiple cytochrome P450 (CYP450) enzymes and subject to significant drug-drug interactions and genetic polymorphisms, levorphanol undergoes exclusive phase II metabolism via glucuronidation (UGT) [1][2]. This pathway does not involve CYP450 enzymes, resulting in a more predictable pharmacokinetic profile and a markedly lower risk of clinically significant drug interactions [1][3].

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Analgesic Potency: 4- to 8-Fold Greater Than Morphine

Levorphanol tartrate demonstrates significantly greater analgesic potency than morphine. Clinical study data indicate that the relative potency of oral levorphanol tartrate is approximately 4 to 8 times that of oral morphine, depending on the patient population and clinical context [1]. Specifically, in postoperative patients, intramuscular levorphanol is about 8 times as potent as intramuscular morphine, while in chronic cancer pain, oral levorphanol is about 4 times as potent [1]. The World Health Organization (WHO) equates 2 mg of oral levorphanol to 15 mg of oral morphine [2].

Analgesic Potency Clinical Pharmacology Opioid Conversion

Levorphanol Tartrate: Validated Applications in Research, Development, and Clinical Practice


Research on Biased μ-Opioid Receptor Signaling and Safer Analgesics

Levorphanol tartrate serves as a critical tool compound for investigating G-protein biased signaling at the μ-opioid receptor. Its minimal β-arrestin2 recruitment, directly compared to morphine's robust activity in this pathway, provides a defined model system for studying the molecular mechanisms underlying opioid-induced respiratory depression and developing novel analgesics with improved safety margins [1].

Development of Therapies for Neuropathic and Complex Pain Syndromes

Given its validated multimodal mechanism—combining μ, δ, κ opioid agonism with potent NMDA antagonism and monoamine reuptake inhibition—levorphanol tartrate is a reference standard for preclinical models of neuropathic pain and for clinical studies in refractory pain conditions where standard opioids have failed [1]. Its demonstrated superior NMDA antagonism over methadone positions it uniquely for this application [2].

Clinical Formulation for Patients with Polypharmacy and High Drug Interaction Risk

For healthcare systems and formularies, levorphanol tartrate offers a clear clinical advantage in patients requiring opioid analgesia while taking multiple medications. Its exclusive metabolism via phase II glucuronidation eliminates CYP450-mediated drug-drug interactions, a stark contrast to methadone, thereby reducing the risk of adverse events and simplifying medication management in complex patient populations [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levorphanol Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.